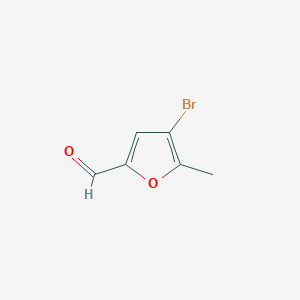

2-Furancarboxaldehyde, 4-bromo-5-methyl-

Description

BenchChem offers high-quality 2-Furancarboxaldehyde, 4-bromo-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furancarboxaldehyde, 4-bromo-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSGBYBACFSCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348910 | |

| Record name | 2-furancarboxaldehyde, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20627-04-7 | |

| Record name | 2-furancarboxaldehyde, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-methylfuran-2-carbaldehyde: A Trifunctional Scaffold for Advanced Molecular Design

Executive Summary

In modern drug discovery and complex heterocyclic synthesis, the selection of highly functionalized building blocks is paramount. 4-Bromo-5-methylfuran-2-carbaldehyde (CAS: 20627-04-7) emerges as a remarkably versatile, trifunctional scaffold[1]. As a Senior Application Scientist, I frequently leverage this molecule to construct diverse chemical libraries. Its unique architecture—combining an electrophilic formyl group, a cross-coupling-ready bromide, and an electron-donating methyl group—enables orthogonal functionalization. This technical guide provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols to seamlessly integrate this compound into your synthetic pipelines.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior in drug design. The following data summarizes the core metrics of the compound[1].

| Property | Value | Reference |

| CAS Number | 20627-04-7 | [1] |

| Molecular Formula | C₆H₅BrO₂ | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| XLogP3-AA | 1.9 | [1] |

| Topological Polar Surface Area | 30.2 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| SMILES | CC1=C(C=C(O1)C=O)Br | [2] |

Structural & Mechanistic Analysis

The reactivity of 4-bromo-5-methylfuran-2-carbaldehyde is governed by a precise push-pull electronic system. The C5-methyl group exerts a positive inductive (+I) effect, enriching the furan π-system and stabilizing the ring against premature degradation. Conversely, the C2-aldehyde exerts a strong electron-withdrawing (-M) effect. This electronic dichotomy uniquely activates the C4-bromide for oxidative addition by palladium(0) species, while maintaining the aldehyde's susceptibility to nucleophilic attack[3].

Logical reactivity map of 4-bromo-5-methylfuran-2-carbaldehyde functional groups.

Synthetic Utility & Key Workflows

To maximize the utility of this scaffold, orthogonal reaction planning is essential.

-

C4-Position Cross-Coupling : The Suzuki-Miyaura coupling is the premier method for introducing aryl or heteroaryl substituents at the C4 position[4]. Because the furan ring is inherently electron-rich, oxidative addition can sometimes be the rate-limiting step. To counter this causality, employing electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) is highly recommended[3]. Furthermore, using a strong base like K₃PO₄ ensures efficient transmetalation, mitigating the risk of dehalogenation or homocoupling side reactions[3].

-

C2-Position Derivatization : The formyl group is an ideal handle for reductive amination. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), we ensure chemoselective reduction of the intermediate iminium ion without prematurely reducing the aldehyde to an alcohol.

Step-by-step workflow for microwave-assisted Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling This self-validating protocol utilizes microwave irradiation to accelerate the reaction, ensuring high yields while minimizing thermal degradation of the furan core[4].

-

Preparation : To a microwave-safe reaction vial, add 4-bromo-5-methylfuran-2-carbaldehyde (1.0 equiv) and the desired arylboronic acid (1.2 equiv)[4].

-

Catalyst & Base Addition : Add Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (2.0 equiv). Causality Note: The choice of K₃PO₄ over weaker bases like Na₂CO₃ is critical to drive the transmetalation step efficiently and prevent catalyst stalling[3].

-

Solvent System : Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Degassing is mandatory to prevent catalyst oxidation and homocoupling[3].

-

Irradiation : Seal the vial and irradiate in a microwave reactor at 150 °C for 20–30 minutes with continuous stirring[4]. Monitor completion via LC-MS.

-

Workup : Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water. Extract the aqueous layer with EtOAc (3 x 20 mL)[4].

-

Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient)[3].

Protocol B: Chemoselective Reductive Amination

-

Imine Formation : Dissolve 4-bromo-5-methylfuran-2-carbaldehyde (1.0 equiv) and a primary or secondary amine (1.1 equiv) in anhydrous Dichloromethane (DCM). Stir at room temperature for 2 hours.

-

Reduction : Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Causality Note: The steric bulk and electron-withdrawing nature of the acetate groups dampen the hydride's nucleophilicity, preventing the reduction of unreacted aldehyde and strictly targeting the iminium species.

-

Quenching : After 12 hours, quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases.

-

Isolation : Extract with DCM, dry over MgSO₄, and concentrate to yield the functionalized amine.

Applications in Drug Discovery

In medicinal chemistry, the furan ring serves as an excellent bioisostere for phenyl or pyrrole rings. By utilizing 4-bromo-5-methylfuran-2-carbaldehyde, drug development professionals can rapidly synthesize libraries of kinase inhibitors or GPCR ligands. The C5-methyl group provides a hydrophobic anchor that can occupy small lipophilic pockets in target proteins, while the C2-amine derivatives (post-reductive amination) can act as hydrogen bond donors/acceptors to interact with hinge region residues.

Handling, Safety & Storage

Strict adherence to safety protocols is required when handling this compound[1].

-

Hazards : Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

-

Storage : Must be stored sealed in a dry environment at 2-8 °C, preferably under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the aldehyde[2].

References

-

PubChem , "2-Furancarboxaldehyde, 4-bromo-5-methyl-", National Center for Biotechnology Information. Available at:[Link]

Sources

Spectroscopic Data of 2-Furancarboxaldehyde, 4-bromo-5-methyl-: A Technical Guide

Introduction

2-Furancarboxaldehyde, 4-bromo-5-methyl- (CAS No: 20627-04-7) is a substituted furan derivative of significant interest in synthetic organic chemistry.[1][2] Its utility as a building block in the development of more complex molecules, including potential pharmaceuticals and agrochemicals, necessitates a thorough understanding of its structural and electronic properties.[3] Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation, quality control, and the prediction of chemical reactivity.

This technical guide offers a comprehensive overview of the expected spectroscopic data for 2-Furancarboxaldehyde, 4-bromo-5-methyl-. As direct, high-resolution experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and analysis of structurally analogous furan derivatives. The information is tailored for researchers, scientists, and drug development professionals who require a robust understanding of the compound's spectral characteristics for identification and characterization.

Molecular Structure and Properties:

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-bromo-5-methyl-2-furaldehyde | CAS#:20627-04-7 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - 2-furancarboxaldehyde, 4-bromo-5-methyl- (C6H5BrO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Furancarboxaldehyde, 4-bromo-5-methyl- | C6H5BrO2 | CID 641474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass Spectrometry of 4-Bromo-5-methylfuran-2-carbaldehyde: A Comprehensive Analytical Whitepaper

Executive Summary

The compound 2-Furancarboxaldehyde, 4-bromo-5-methyl- (also known as 4-bromo-5-methyl-2-furaldehyde) is a highly functionalized heterocyclic building block extensively utilized in advanced drug development, such as the synthesis of [1]. Accurate mass spectrometric characterization of this molecule requires a deep understanding of its structural mechanics: the lability of the aldehyde moiety, the stabilizing nature of the furan ring, and the distinct isotopic signature of the bromine atom.

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to the mass spectrometry of this compound. We detail the causality behind specific experimental choices and provide self-validating protocols for both GC-MS and LC-MS/MS workflows.

Physicochemical Profiling & The Bromine Isotopic Signature

Before introducing the molecule into a mass spectrometer, its physicochemical parameters must be analyzed to dictate the analytical approach. The presence of a bromine atom provides a built-in diagnostic tool: naturally occurring bromine consists of two stable isotopes,

Table 1: Physicochemical & Exact Mass Parameters

| Parameter | Value | Causality / Analytical Implication |

|---|

| Molecular Formula | C

Fragmentation Mechanics (EI vs. CID)

Understanding why a molecule fragments in a specific pattern is critical for structural elucidation and eliminating false positives.

In Electron Ionization (EI) , the highly energetic 70 eV electron beam strips an electron from the conjugated furan system, yielding a stable molecular ion [M]

Table 2: GC-EI-MS Diagnostic Ions (70 eV)

| m/z | Ion Assignment | Relative Abundance | Mechanistic Origin |

|---|

| 188 / 190 | [M]

Fig 1. Primary EI fragmentation pathways of 4-bromo-5-methylfuran-2-carbaldehyde.

Validated Analytical Workflows

To ensure absolute trustworthiness in your analytical data, the methodologies below are designed as self-validating systems . Every step includes a causal explanation for the parameter choice and a built-in quality control mechanism.

Fig 2. Dual-modality mass spectrometry workflow for halogenated furan derivatives.

Protocol A: GC-EI-MS (Structural Confirmation)

Step 1: Sample Preparation

-

Action: Dissolve the analyte in MS-grade dichloromethane to a concentration of 10 µg/mL. Spike with 4-bromofluorobenzene (BFB) as an internal standard.

-

Causality: Dichloromethane is highly volatile and non-polar, ensuring optimal sample focusing on the head of a non-polar stationary phase while preventing thermal degradation of the sensitive aldehyde moiety in the inlet.

-

Self-Validation: The BFB spike allows the analyst to verify instrument tuning and injection efficiency before interpreting the target analyte data.

Step 2: Chromatographic Separation

-

Action: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Inject 1 µL with a 10:1 split ratio at an inlet temperature of 250°C. Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

-

Causality: The initial 60°C focuses the solvent plug. The rapid 15°C/min ramp strikes a balance between achieving sharp peak shapes and minimizing the residence time of the thermally labile furan ring inside the column.

Step 3: Detection & Acquisition

-

Action: Set the transfer line to 280°C and the EI source to 230°C. Acquire data from m/z 40 to 300 at 70 eV.

-

Causality: 70 eV is the universal standard for electron ionization, ensuring that the resulting fragmentation pattern (specifically the m/z 159 and 109 ions) perfectly matches theoretical libraries. The 230°C source prevents condensation without inducing excessive pre-ionization thermal cracking.

Protocol B: LC-ESI-MS/MS (Trace Quantitation)

Step 1: Sample Preparation

-

Action: Dilute the sample in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

-

Causality: Matching the sample diluent to the initial mobile phase composition prevents the "solvent effect," which causes severe peak broadening and distortion at the void volume.

Step 2: Chromatographic Separation

-

Action: Utilize a C18 UHPLC column (2.1 × 50 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 4 minutes at 0.4 mL/min.

-

Causality: Formic acid acts as a crucial proton source, driving the formation of the [M+H]

precursor ion at the aldehyde oxygen. The sub-2µm particle size ensures a highly concentrated, narrow peak enters the ESI source, maximizing the signal-to-noise ratio.

Step 3: MRM Acquisition (Positive Ion Mode)

-

Action: Set Capillary Voltage to 3.5 kV and Desolvation Temp to 350°C. Monitor the transitions listed in Table 3.

-

Causality: Collision-Induced Dissociation (CID) at 20 eV selectively cleaves the C-Br bond. Because both the

Br and

Table 3: LC-ESI-MS/MS MRM Transitions

| Precursor m/z | Product m/z | CE (eV) | Transition Rationale |

|---|

| 188.9 (

Data Interpretation & System Suitability

To maintain scientific integrity, raw data must pass strict system suitability criteria.

Self-Validating System: Isotopic Ratio Monitoring

Because bromine naturally occurs as two stable isotopes (

-

Acceptance Criterion: The ratio of the m/z 188 to m/z 190 peaks (in GC-MS) or the MRM transitions 188.9→109.0 to 190.9→109.0 (in LC-MS/MS) must fall within 0.95 to 1.05 .

-

Causality: A deviation of more than ±5% from the theoretical ratio instantly flags co-eluting isobaric interference, detector saturation, or inappropriate collision energy scaling, thereby preventing the reporting of false quantitative data.

References

-

Title: 2-Furancarboxaldehyde, 4-bromo-5-methyl- | C6H5BrO2 | CID 641474 Source: PubChem Database (National Center for Biotechnology Information) URL: [Link][2]

-

Title: WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme Source: Google Patents (World Intellectual Property Organization) URL: [1]

Sources

Structural Elucidation, Synthesis, and Pharmacological Utility of C₆H₅BrO₂ Furan Derivatives

Executive Summary

The molecular formula C₆H₅BrO₂ encompasses a diverse chemical space. While it includes benzenediol derivatives such as 4-bromocatechol[1] and 5-bromoresorcinol[2], this technical guide focuses strictly on its furan-based structural isomers . Among these, 2-bromo-1-(furan-2-yl)ethanone stands out as a critical α-haloketone synthon used extensively in medicinal chemistry[3]. This whitepaper deconstructs the IUPAC nomenclature, synthetic causality, and pharmacological applications of C₆H₅BrO₂ furan derivatives, providing drug development professionals with a self-validating framework for their synthesis and utilization.

Nomenclature and Structural Isomerism

The structural diversity of C₆H₅BrO₂ furan derivatives stems from the regiochemistry of the furan ring and the prioritization of functional groups under IUPAC nomenclature rules. The assignment of the parent structure depends entirely on the highest-priority functional group present.

-

Ketone Priority: In 2-bromo-1-(furan-2-yl)ethanone [3], the acyclic ethanone chain contains the principal ketone functional group. Consequently, the furan ring is treated as a substituent (furan-2-yl) attached to C1 of the ethanone chain, while the bromine atom is positioned at the α-carbon (C2).

-

Aldehyde Priority: In 5-(bromomethyl)furan-2-carbaldehyde [4], the aldehyde group is directly attached to the furan ring. IUPAC rules dictate that the furan ring acts as the parent scaffold, with the bromomethyl group acting as a substituent at the C5 position.

-

Ring Substitution: In 1-(3-bromofuran-2-yl)ethanone [5], the bromine atom is directly substituted onto the furan ring at C3, rather than on the aliphatic side chain.

Quantitative Structural Data

| IUPAC Name | Primary Structural Role | CAS Number | Molecular Weight |

| 2-Bromo-1-(furan-2-yl)ethanone | α-Haloketone Synthon | 15109-94-1 | 189.01 g/mol |

| 5-(Bromomethyl)furan-2-carbaldehyde | Biomass Platform Chemical | 39131-44-7 | 189.01 g/mol |

| 1-(3-Bromofuran-2-yl)ethanone | Ring-Brominated Scaffold | N/A (CID 11321414) | 189.01 g/mol |

Synthetic Methodologies & Mechanistic Causality

The primary synthetic route to 2-bromo-1-(furan-2-yl)ethanone involves the regioselective α-bromination of 2-acetylfuran[3]. Direct bromination with elemental bromine (Br₂) is systematically avoided because the electron-rich furan ring is highly susceptible to electrophilic aromatic substitution, which would yield unwanted ring-brominated byproducts.

To enforce α-bromination, we utilize a radical pathway driven by N-Bromosuccinimide (NBS) and a radical initiator.

Protocol: Radical α-Bromination of 2-Acetylfuran

Objective: Achieve >95% regioselective bromination at the α-methyl group while preserving furan ring integrity.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-acetylfuran in anhydrous carbon tetrachloride (CCl₄)[3].

-

Causality: CCl₄ is selected because it is transparent to radical propagation and serves as a selective precipitation medium. Succinimide (the reaction byproduct) is insoluble in CCl₄, which drives the reaction forward via Le Chatelier's principle.

-

-

Reagent Addition: Add 1.05 equivalents of NBS and 0.05 equivalents of Benzoyl Peroxide (BPO)[3].

-

Causality: A slight stoichiometric excess of NBS ensures complete conversion. BPO undergoes thermal homolysis to generate benzoyloxy radicals, initiating the radical chain reaction. NBS maintains a critically low steady-state concentration of Br radicals, favoring allylic/benzylic-type abstraction at the α-carbon over ring addition.

-

-

Thermal Initiation: Heat the mixture to reflux (approx. 76°C) under an inert argon atmosphere for 2-4 hours.

-

Self-Validating Indicator: The reaction is visually self-validating. Dense NBS powder initially sits at the bottom of the flask. As the reaction proceeds, the lighter succinimide byproduct forms and floats to the surface of the solvent.

-

-

In-Process Control: Monitor the reaction via Thin-Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate eluent. The complete disappearance of the 2-acetylfuran spot validates reaction completion.

-

Workup & Purification: Cool the reaction mixture to 0°C to maximize the precipitation of succinimide. Filter the suspension rapidly through a Celite pad[3].

-

Causality: Immediate removal of succinimide prior to solvent evaporation prevents reverse reactions and product degradation.

-

-

Isolation: Evaporate the CCl₄ under reduced pressure. Purify the crude residue via silica gel column chromatography to yield pure 2-bromo-1-(furan-2-yl)ethanone.

Synthetic workflow and radical mechanism for the α-bromination of 2-acetylfuran.

Safety Note: 2-Bromo-1-(furan-2-yl)ethanone is a highly reactive lachrymator and skin irritant. All manipulations must be conducted in a certified fume hood using appropriate PPE[6].

Pharmacological Applications: COX/LOX Inhibition

In medicinal chemistry, α-haloketones are prized for their electrophilicity. The adjacent carbonyl group drastically increases the reactivity of the carbon-bromine bond toward nucleophilic substitution.

2-Bromo-1-(furan-2-yl)ethanone serves as a foundational building block for synthesizing diaryldihydropyrrolizine derivatives[3]. These complex heterocyclic scaffolds are actively investigated as dual inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes[3].

-

Mechanistic Causality in Drug Design: The furan ring acts as a bioisostere, mimicking the hydrophobic lipid chain of arachidonic acid (the natural substrate for COX and LOX). Meanwhile, the nitrogen-containing heterocycle synthesized from the α-haloketone core forms critical hydrogen bonds within the enzyme's active site, competitively blocking the synthesis of pro-inflammatory prostaglandins and leukotrienes[3].

Dual inhibition of COX and LOX pathways by furan-derived heterocyclic scaffolds.

Conclusion

The C₆H₅BrO₂ furan derivatives represent a highly versatile class of compounds. Proper IUPAC nomenclature is essential for distinguishing between ring-brominated isomers, aldehyde-driven scaffolds like 5-(bromomethyl)furan-2-carbaldehyde, and ketone-driven synthons like 2-bromo-1-(furan-2-yl)ethanone. By leveraging controlled radical bromination pathways, researchers can reliably synthesize these reactive electrophiles, unlocking downstream applications in the development of advanced anti-inflammatory therapeutics.

References

-

[1] 4-Bromocatechol | C6H5BrO2 | CID 28487, National Institutes of Health (PubChem). URL:[Link]

-

[2] 5-Bromoresorcinol | C6H5BrO2 | CID 557383, National Institutes of Health (PubChem). URL:[Link]

-

[4] 5-(Bromomethyl)-2-furaldehyde | C6H5BrO2 | CID 11970491, National Institutes of Health (PubChem). URL:[Link]

-

[5] 2-Acetyl-3-bromofuran | C6H5BrO2 | CID 11321414, National Institutes of Health (PubChem). URL:[Link]

Sources

- 1. 4-Bromocatechol | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromoresorcinol | C6H5BrO2 | CID 557383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-(Bromomethyl)-2-furaldehyde | C6H5BrO2 | CID 11970491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetyl-3-bromofuran | C6H5BrO2 | CID 11321414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Initial Reactivity Studies of 4-Bromo-5-methylfuran-2-carbaldehyde: Orthogonal Functionalization Strategies for Advanced Heterocyclic Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Bromo-5-methylfuran-2-carbaldehyde (CAS: 20627-04-7)[1],[2]

Executive Summary

In modern drug discovery and materials science, multi-functionalized heteroaromatic building blocks are highly prized for their ability to rapidly generate structural complexity. 4-Bromo-5-methylfuran-2-carbaldehyde represents a highly versatile, tri-functionalized scaffold. It features an electrophilic aldehyde, a cross-coupling-ready bromide, and a sterically tuning methyl group on an electron-rich furan core.

This technical guide explores the initial reactivity profile of this molecule, focusing on orthogonal functionalization . By understanding the distinct electronic and steric microenvironments of the C2 and C4 positions, researchers can selectively derivatize one functional group while preserving the other, thereby unlocking divergent synthetic pathways for library generation and API synthesis.

Structural Analysis & Reactivity Profiling

To design successful synthetic routes, one must first analyze the causality behind the molecule's reactivity[1].

-

C2-Aldehyde (Hard Electrophile): The carbonyl group is highly polarized, making the C2 position a prime target for hard nucleophiles (e.g., amines, hydrides, organolithiums). Furthermore, its strong electron-withdrawing nature pulls electron density away from the furan core. This deactivation is highly beneficial, as it stabilizes the furan ring against unwanted oxidative degradation and acid-catalyzed polymerization—common pitfalls in furan chemistry.

-

C4-Bromide (Soft Electrophile): The carbon-bromine bond is relatively weak and polarizable, serving as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

-

C5-Methyl Group: The methyl group serves a dual purpose. Electronically, it weakly donates electron density into the ring, partially offsetting the deactivating effect of the aldehyde. Sterically, it introduces local encumbrance adjacent to the C4-bromide. This steric bulk requires careful selection of transition metal ligands to ensure efficient oxidative addition and transmetalation during cross-coupling[4].

Because the aldehyde and the bromide operate via entirely different mechanistic paradigms (nucleophilic addition vs. single-electron/transition-metal insertion), they form a perfectly orthogonal system.

Mechanistic Pathways

The following diagrams illustrate the orthogonal reactivity network and the catalytic cycle of the cross-coupling pathway.

Figure 1: Orthogonal reactivity map of 4-bromo-5-methylfuran-2-carbaldehyde.

Figure 2: Catalytic cycle for the C4 Suzuki-Miyaura cross-coupling.

Orthogonal Reactivity Studies (Experimental Workflows)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to confirm causality and reaction success before proceeding.

Pathway A: Chemoselective Reductive Amination (Aldehyde Functionalization)

Objective: Convert the C2-aldehyde into a secondary or tertiary amine while completely preserving the C4-bromide for downstream applications[5]. Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the transient iminium ion without reducing the aldehyde directly to an alcohol, and it is entirely unreactive toward the aryl bromide. 1,2-Dichloroethane (DCE) is used as the solvent to enhance the solubility of STAB and stabilize the iminium intermediate.

Step-by-Step Protocol:

-

Imine Formation: In an oven-dried flask under N₂, dissolve 4-bromo-5-methylfuran-2-carbaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous DCE (0.2 M). Stir at room temperature for 2 hours.

-

Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 3:1). The aldehyde spot (UV active, stains with 2,4-DNP) should disappear, replaced by a new, less polar imine spot.

-

-

Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Add glacial acetic acid (1.0 equiv) to catalyze the reduction. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Checkpoint 2: LC-MS analysis of the crude mixture. The mass spectrum must show the

peak of the aminated product, exhibiting a distinct 1:1 isotopic doublet characteristic of the preserved

-

-

Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Pathway B: Chemoselective Suzuki-Miyaura Cross-Coupling (Bromide Functionalization)

Objective: Install an aryl or heteroaryl group at the C4 position while leaving the C2-aldehyde intact for subsequent derivatization[3],[4]. Causality of Reagent Choice: The C5-methyl group creates steric hindrance around the C4-bromide. Therefore, Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step, overcoming the steric bulk of the adjacent methyl group. A biphasic solvent system (Toluene/EtOH/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Protocol:

-

Preparation: In a Schlenk flask, combine 4-bromo-5-methylfuran-2-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Degassing: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 0.1 M). Bubble N₂ through the solution for 15 minutes to remove dissolved oxygen, which would otherwise deactivate the Pd(0) catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly under a stream of N₂. Seal the flask and heat to 80 °C for 6–8 hours.

-

Validation Checkpoint 1: Monitor by LC-MS. The starting material peak should diminish. The product peak must show the loss of the bromine isotope pattern, confirming successful C-C bond formation.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Validation Checkpoint 2: ¹H NMR of the crude product. The aldehyde proton signal (typically around δ 9.5 ppm) must remain strictly intact and integrate to 1H, proving that the aldehyde was not inadvertently oxidized or degraded during the alkaline cross-coupling conditions.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Quantitative Data & Comparative Analysis

The table below summarizes the expected outcomes and validation parameters for the orthogonal functionalization of 4-bromo-5-methylfuran-2-carbaldehyde.

| Pathway | Target Functional Group | Preserved Group | Reagents / Catalyst | Typical Yield | Key Validation Checkpoint (Self-Validating System) |

| A: Reductive Amination | C2-Aldehyde | C4-Bromide | Amine, STAB, AcOH, DCE | 75–85% | LC-MS: Presence of 1:1 isotopic doublet ( |

| B: Suzuki Coupling | C4-Bromide | C2-Aldehyde | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 65–80% | ¹H NMR: Preservation of the sharp singlet at ~9.5 ppm (Aldehyde C-H). |

Conclusion & Future Applications

The initial reactivity studies of 4-bromo-5-methylfuran-2-carbaldehyde confirm its status as a highly programmable building block. By leveraging the hard/soft electrophilic nature of its functional groups, researchers can execute orthogonal syntheses with high chemoselectivity. The self-validating protocols provided ensure that structural integrity is maintained at every step. Future applications of this scaffold include the rapid parallel synthesis of kinase inhibitors, the development of novel fluorescent dyes, and the construction of advanced organic materials.

References

-

PubChem: 2-Furancarboxaldehyde, 4-bromo-5-methyl- National Center for Biotechnology Information. URL:[Link][1]

-

Chemsrc: 4-bromo-5-methyl-2-furaldehyde | CAS#:20627-04-7 Chemsrc Chemical Database. URL:[Link][2]

-

Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell Frontiers in Pharmacology (via PMC). URL:[Link][5]

-

Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones The Journal of Organic Chemistry - ACS Publications. URL:[Link][3]

-

Structural Investigations on Novel Non-Nucleoside Inhibitors of Human Norovirus Polymerase Viruses (via PMC). URL:[Link][4]

Sources

- 1. 2-Furancarboxaldehyde, 4-bromo-5-methyl- | C6H5BrO2 | CID 641474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-bromo-5-methyl-2-furaldehyde | CAS#:20627-04-7 | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Investigations on Novel Non-Nucleoside Inhibitors of Human Norovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthetic Modalities of 4-Bromo-5-methyl-2-furancarboxaldehyde in Advanced Organic Synthesis

Executive Summary

4-Bromo-5-methyl-2-furancarboxaldehyde (CAS: 20627-04-7) is a highly functionalized heterocyclic building block utilized extensively in drug discovery and natural product synthesis[1]. Its structural architecture presents three orthogonal reactive nodes: an electrophilic C2-aldehyde, a cross-coupling-ready C4-bromide, and an electron-rich furan core. This guide details three validated synthetic protocols that selectively target these nodes, enabling the construction of complex pharmacophores such as SUMO activating enzyme inhibitors[2] and marine natural products like bromobeckerelide[3].

Physicochemical Profiling & Reactivity Matrix

Understanding the baseline properties of the substrate is critical for predicting solubility, stability, and reactivity during synthesis[1],[4].

| Property | Value | Synthetic Implication |

| Chemical Formula | C₆H₅BrO₂ | Highly functionalized; requires orthogonal protection/deprotection strategies if multiple sites are targeted. |

| Molecular Weight | 189.01 g/mol | Easily tracked via standard LCMS (ESI+) techniques. |

| CAS Number | 20627-04-7 | Commercially available; light-sensitive (store at 4 °C under Argon). |

| C2-Aldehyde | Electrophilic | Susceptible to nucleophilic attack (amination, Wittig, oxidation). |

| C4-Bromide | Halogen-bond donor | Prime site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald). |

| Furan Core | Electron-rich diene | Prone to oxidative cleavage or Baeyer-Villiger-type rearrangements. |

Protocol A: Palladium-Catalyzed Miyaura Borylation (C4-Functionalization)

Causality & Design

To incorporate the furan core into complex biaryl drug scaffolds, the C4-bromide must be converted into a versatile boronic ester[2]. Direct Suzuki coupling is possible, but converting the bromide to a Bpin (pinacolato boron) group allows for a broader range of subsequent electrophilic coupling partners.

-

Catalyst Choice: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination of the bulky Bpin group, minimizing unwanted protodeboronation.

-

Base Selection: Potassium acetate (KOAc) is utilized as a mild base. Stronger bases (e.g., Na₂CO₃, KOH) would trigger aldol condensations or Cannizzaro-type disproportionation of the unprotected C2-aldehyde.

-

Solvent: 1,4-Dioxane provides the necessary boiling point (100 °C) to drive the transmetalation step while maintaining reagent solubility.

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 4-bromo-5-methyl-2-furaldehyde (1.0 equiv, e.g., 4.66 mmol) in anhydrous 1,4-dioxane (15.0 mL)[2].

-

Reagent Addition: Add bis(pinacolato)diboron (1.3 equiv), anhydrous KOAc (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv)[2].

-

Degassing: Degas the suspension via three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

-

Self-Validation Check: The mixture should transition from a heterogeneous yellow suspension to a dark red/brown homogeneous-like mixture upon heating, indicating active catalyst formation.

-

-

Reaction: Heat the reaction mixture to 100 °C for 12–18 hours under an Argon atmosphere[2]. Monitor via LCMS or TLC (Hexanes/EtOAc 7:3) until the starting material is entirely consumed.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Isolation: Wash the filtrate with deionized water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[2].

-

Purification: Purify via flash column chromatography (10% EtOAc in hexanes) to yield 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furaldehyde[2].

Workflow for Palladium-catalyzed Miyaura borylation of 4-bromo-5-methyl-2-furaldehyde.

Protocol B: Oxidative Rearrangement to Butenolides (Furan Core)

Causality & Design

Furanones (butenolides) are critical pharmacophores found in marine natural products like bromobeckerelide[3]. The direct conversion of 4-bromo-5-methylfurfural to 4-bromo-5-methylfuran-2(5H)-one is achieved via a Baeyer-Villiger-type oxidative rearrangement[5].

-

Reagent Choice: Performic acid (generated in situ from 30% H₂O₂ and formic acid) acts as a potent electrophilic oxidant.

-

Mechanism: The peracid attacks the C2-aldehyde, forming a Criegee intermediate. Subsequent migration of the furan ring carbon leads to a formate ester, which rapidly hydrolyzes and undergoes ring oxidation to the stable α,β-unsaturated γ-lactone.

-

Temperature Control: The reaction must be initiated at 0 °C to control the highly exothermic peracid formation and prevent over-oxidation or complete ring-opening degradation.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve 4-bromo-5-methyl-2-furaldehyde (1.0 equiv) in CH₂Cl₂ to achieve a 0.2 M concentration[5].

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Oxidant Generation: In a separate vial, premix 30% aqueous H₂O₂ (2.5 equiv) and concentrated formic acid (5.0 equiv) at 0 °C for 10 minutes to generate performic acid[5].

-

Addition: Add the performic acid solution dropwise to the furaldehyde solution over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours[5].

-

Self-Validation Check: TLC monitoring should indicate the disappearance of the strongly UV-active aldehyde spot and the appearance of a more polar, KMnO₄-active lactone spot.

-

-

Quenching: Quench the reaction carefully by slowly adding saturated aqueous Na₂S₂O₃ to destroy excess peroxides. Verify complete quenching using starch-iodide test paper.

-

Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel chromatography to yield 4-bromo-5-methyloxol-4-en-2-one (4-bromo-5-methylfuran-2(5H)-one)[5].

Mechanism of Baeyer-Villiger oxidative rearrangement to butenolide.

Protocol C: Reductive Amination (C2-Aldehyde Derivatization)

Causality & Design

Derivatizing the aldehyde into a secondary or tertiary amine is a standard workflow in library synthesis for drug development[1].

-

Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ or NaCNBH₃. NaBH₄ is too reactive and would prematurely reduce the aldehyde to the furfuryl alcohol before the imine can form. NaCNBH₃ is highly toxic and requires strict pH control. NaBH(OAc)₃ selectively reduces the iminium ion intermediate at room temperature while tolerating the furan ring and the C4-bromide.

-

Acid Catalyst: A catalytic amount of glacial acetic acid (AcOH) accelerates imine formation, which is particularly necessary when using sterically hindered or weakly nucleophilic amines (e.g., anilines).

Step-by-Step Methodology

-

Imine Formation: Dissolve 4-bromo-5-methyl-2-furaldehyde (1.0 equiv) and the desired primary/secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE) (0.2 M).

-

Catalysis: Add glacial acetic acid (0.1 equiv) and stir at room temperature for 1 hour to ensure complete imine/iminium formation.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions to control any mild gas evolution.

-

Reaction: Stir the suspension at room temperature for 4–12 hours.

-

Self-Validation Check: The reaction mixture typically transitions from a cloudy suspension to a clear solution as the borohydride is consumed. LCMS will confirm the presence of the [M+H]⁺ peak corresponding to the product amine.

-

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ and stir vigorously for 15 minutes to decompose stable boron-amine complexes.

-

Isolation: Extract with CH₂Cl₂ (3x), dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography or standard acid-base extraction.

Step-by-step reductive amination workflow using NaBH(OAc)3.

Quantitative Data Summary

| Reaction Type | Substrate Target | Primary Reagents | Temp / Time | Expected Yield | Synthetic Application |

| Miyaura Borylation | C4-Bromide | B₂pin₂, Pd(dppf)Cl₂, KOAc | 100 °C, 12–18 h | 60–75% | Precursor for biaryl cross-coupling[2] |

| Oxidative Rearrangement | Furan Core | H₂O₂, HCOOH, CH₂Cl₂ | 0 °C to RT, 24 h | ~69% | Butenolide/Lactone synthesis[3],[5] |

| Reductive Amination | C2-Aldehyde | R-NH₂, NaBH(OAc)₃, DCE | RT, 4–12 h | 80–90% | Pharmacophore derivatization |

References

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 641474, 2-Furancarboxaldehyde, 4-bromo-5-methyl-". PubChem. URL:[Link]

- Langston, S. P., et al. "Heteroaryl compounds useful as inhibitors of sumo activating enzyme". WO2016004136A1, Google Patents, 2016.

-

Jefford, C. W., Jaggi, D., Boukouvalas, J. "Total synthesis of bromobeckerelide". Tetrahedron Letters, 1989, 30(10), 1237-1240. URL:[Link]

-

Lattanzio, M., et al. "Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring". Current Organic Chemistry, 2014. URL:[Link]

Sources

- 1. 2-Furancarboxaldehyde, 4-bromo-5-methyl- | C6H5BrO2 | CID 641474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme - Google Patents [patents.google.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. 4-bromo-5-methyl-2-furaldehyde | CAS#:20627-04-7 | Chemsrc [chemsrc.com]

- 5. 4-bromo-5-methyloxol-4-en-2-one - CAS号 85846-70-4 - 摩熵化学 [molaid.com]

Advanced Synthetic Applications of 4-Bromo-5-methyl-2-furaldehyde: A Versatile Heteroaromatic Building Block

Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists. Document Type: Application Note & Standard Operating Protocols

Introduction & Chemical Profiling

In modern synthetic chemistry, polyfunctionalized heterocycles serve as critical scaffolds for drug discovery and advanced materials. 4-Bromo-5-methyl-2-furaldehyde (CAS: 20627-04-7) is a highly versatile C5-heteroaromatic building block [1]. Its synthetic utility stems from three orthogonal reactive sites:

-

C2-Aldehyde: Primed for condensation, reductive amination, Wittig olefination, and Baeyer-Villiger oxidation.

-

C4-Bromide: An ideal handle for transition-metal-catalyzed cross-coupling (Suzuki, Negishi) and halogen-metal exchange.

-

C5-Methyl: Provides steric shielding to the C4 position and modulates the electronic density of the furan ring.

Quantitative Chemical Properties

To establish baseline parameters for reaction design, the fundamental physicochemical properties of 4-bromo-5-methyl-2-furaldehyde are summarized below [1]:

| Parameter | Specification / Value |

| IUPAC Name | 4-bromo-5-methylfuran-2-carbaldehyde |

| CAS Registry Number | 20627-04-7 |

| Molecular Formula | C6H5BrO2 |

| Molecular Weight | 189.01 g/mol |

| Predicted LogP | 1.93 |

| Topological Polar Surface Area | 30.2 Ų |

Application in Medicinal Chemistry: Synthesis of SAE Inhibitors

In oncology drug development, inhibitors of the Sumo Activating Enzyme (SAE) are critical for disrupting cancer cell cycle regulation and protein stability [2]. 4-Bromo-5-methyl-2-furaldehyde is utilized as a core precursor to synthesize complex heteroaryl SAE inhibitors via palladium-catalyzed cross-coupling.

Mechanistic Rationale

The C4-Br bond in electron-rich furans can be sluggish toward oxidative addition compared to standard aryl bromides. To overcome this, Miyaura Borylation is employed using Pd(dppf)Cl2. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (approx. 99°), which accelerates the rate-limiting reductive elimination step. Potassium acetate (KOAc) is specifically chosen as the base because stronger bases (like Na2CO3) would prematurely hydrolyze the bis(pinacolato)diboron (

Divergent cross-coupling pathways for 4-bromo-5-methyl-2-furaldehyde functionalization.

Protocol 1: Synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furaldehyde

This protocol is a self-validating system; the conversion can be tracked via TLC by observing the disappearance of the UV-active starting material and the emergence of a lower-polarity spot.

-

Preparation: In a flame-dried Schlenk flask, dissolve 4-bromo-5-methyl-2-furaldehyde (880 mg, 4.66 mmol) in anhydrous 1,4-dioxane (15.0 mL)[2].

-

Reagent Addition: Add bis(pinacolato)diboron (1.54 g, 6.05 mmol) and anhydrous KOAc (1.37 g, 13.9 mmol).

-

Degassing: Purge the mixture with Argon for 10 minutes to remove dissolved oxygen, which prevents catalyst deactivation.

-

Catalyst Addition: Quickly add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (192 mg, 0.23 mmol) under a positive stream of Argon.

-

Reaction: Seal the vessel and heat to 100 °C with vigorous stirring overnight.

-

Workup & Validation: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over

. -

Purification: Concentrate in vacuo and purify via silica gel chromatography (Eluent: 30% EtOAc in hexanes).

-

Expected Yield: ~66% (Colorless oil) [2].

-

Application in Materials Science: Photochromic Switches

Beyond pharmaceuticals, 4-bromo-5-methyl-2-furaldehyde is a vital synthon for creating diarylcycloalkenes —molecular switches used in optoelectronics and memory storage [3]. By contracting the central cycloalkene ring to a perfluorocyclobutene, researchers significantly enhance the photochemical quantum yield of the ring-opening process.

Mechanistic Rationale

To attach the furan ring to the perfluorocyclobutene core, a halogen-metal exchange is required. However, the highly electrophilic C2-aldehyde must first be masked as a neopentyl acetal to prevent destructive self-condensation. For the exchange, tert-Butyllithium (t-BuLi) is strictly required at -78 °C. Exactly 2.0 equivalents of t-BuLi must be used: the first equivalent performs the lithium-halogen exchange, generating tert-butyl bromide. The second equivalent immediately reacts with the tert-butyl bromide to form isobutylene and isobutane. This thermodynamic sink prevents the newly formed furyl-lithium species from being alkylated by the byproduct.

Synthesis workflow for photochromic diarylcyclobutenes via halogen-metal exchange.

Protocol 2: Halogen-Metal Exchange and Cycloalkene Coupling

-

Acetalization: Reflux 4-bromo-5-methyl-2-furaldehyde with neopentyl glycol and catalytic p-TsOH in benzene using a Dean-Stark trap until water evolution ceases. Isolate the protected acetal [3].

-

Lithiation: Dissolve the protected furan in anhydrous THF under Argon. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

-

t-BuLi Addition: Dropwise add t-BuLi (2.05 equiv, 1.7 M in pentane) over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete metalation.

-

Coupling: Slowly add perfluorocyclobutene (0.45 equiv) to the reaction mixture. Maintain at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Quenching: Quench with saturated aqueous

and extract with diethyl ether. The resulting bisfurylcyclobutene can subsequently be deprotected under mildly acidic conditions to regenerate the aldehyde handles for further polymerization or functionalization [3].

Application in Natural Product Synthesis: Quorum Sensing Inhibitors

Brominated 2(5H)-furanones are potent inhibitors of bacterial quorum sensing (QS), capable of preventing biofilm formation in antibiotic-resistant bacteria [4]. 4-Bromo-5-methyl-2-furaldehyde serves as a direct precursor to these lactones.

By subjecting the aldehyde to a Baeyer-Villiger oxidation (using oxidants such as hydrogen peroxide and formic acid), the aldehyde is converted into a formate ester, which is subsequently hydrolyzed to yield the corresponding hydroxylated furan. Tautomerization and further functionalization yield complex natural products like bromobeckerelide [4]. The presence of the bromine atom at the C4 position is critical for the biological activity, as it mimics the halogenated furanones naturally secreted by the marine alga Delisea pulchra.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 641474, 4-Bromo-5-methyl-2-furaldehyde". PubChem.

- Millennium Pharmaceuticals, Inc. "Heteroaryl compounds useful as inhibitors of sumo activating enzyme".

- ResearchGate. "Pronounced effects on switching efficiency of diarylcycloalkenes upon cycloalkene ring contraction".

- University of Pisa (ARPI). "Synthesis and Biological Properties of 2(5H)

Application Note: Condensation Protocols for 4-Bromo-5-methyl-2-furaldehyde

Executive Briefing

4-Bromo-5-methyl-2-furaldehyde (CAS: 20627-04-7) is a highly functionalized heterocyclic building block extensively utilized in the development of photochromic materials, molecular electronics, and targeted therapeutics[1][2]. The molecule features orthogonal reactivity: the bromine atom at the C4 position enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions for synthesizing SUMO activating enzyme inhibitors)[3], while the C2 aldehyde serves as a prime electrophilic center for condensation reactions. This application note details optimized, field-proven protocols for two critical condensation pathways—acid-catalyzed thiosemicarbazone formation and base-catalyzed Knoevenagel condensation.

Mechanistic Rationale & Experimental Causality

The furan ring is inherently electron-rich; however, the inductive electron-withdrawing effect of the C4-bromo substituent subtly depletes electron density from the conjugated system. This increases the partial positive charge on the C2-carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

Acid-Catalyzed Schiff Base Formation : When reacting with hydrazine derivatives (e.g., thiosemicarbazide), a weak acid catalyst (glacial acetic acid) is employed. The causality here is a delicate pH balance: the acid must be strong enough to protonate the carbonyl oxygen (enhancing electrophilicity) but not so concentrated that it fully protonates the nucleophilic amine, which would arrest the reaction[2].

-

Base-Catalyzed Knoevenagel Condensation : For active methylene compounds like malononitrile, a catalytic amount of a secondary amine (piperidine) is used. Piperidine deprotonates the active methylene to form a resonance-stabilized carbanion. The subsequent nucleophilic addition and dehydration are driven forward thermodynamically by the formation of a highly conjugated alkene system.

Reaction Workflow

Divergent condensation pathways of 4-bromo-5-methyl-2-furaldehyde.

Protocol A: Synthesis of 4-Bromo-5-methyl-2-furaldehyde Thiosemicarbazone

Self-Validating System : This protocol leverages differential solubility. The starting materials are soluble in hot ethanol, whereas the resulting thiosemicarbazone is highly insoluble and precipitates upon formation. This drives the equilibrium forward via Le Chatelier’s principle and provides immediate visual confirmation of the reaction's progress.

Step-by-Step Methodology:

-

Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 4-bromo-5-methyl-2-furaldehyde (1.0 eq, 5.0 mmol) in 15 mL of anhydrous ethanol.

-

Nucleophile Addition : Add thiosemicarbazide (1.1 eq, 5.5 mmol) to the stirring solution. The slight excess ensures complete consumption of the valuable furaldehyde.

-

Catalysis : Add 3–5 drops of glacial acetic acid. Crucial Insight: Do not use strong mineral acids (like HCl), as they can lead to furan ring opening or excessive amine protonation, which halts the nucleophilic attack[2].

-

Reflux : Equip the flask with a reflux condenser and heat to 80 °C. Stir for 2–4 hours.

-

In-Process Control (IPC) : Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot (

~0.6) and the appearance of a lower -

Isolation : Cool the mixture to 0 °C in an ice bath for 30 minutes. A crystalline precipitate will form.

-

Purification : Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted thiosemicarbazide, followed by diethyl ether (5 mL) to facilitate rapid drying.

Protocol B: Knoevenagel Condensation with Malononitrile

Self-Validating System : The formation of the extended

Step-by-Step Methodology:

-

Preparation : Dissolve 4-bromo-5-methyl-2-furaldehyde (1.0 eq, 5.0 mmol) and malononitrile (1.1 eq, 5.5 mmol) in 15 mL of absolute ethanol.

-

Catalysis : Add piperidine (0.1 eq, 0.5 mmol) dropwise at room temperature. Crucial Insight: The reaction is highly exothermic; piperidine must be added slowly to prevent solvent boil-over and minimize base-catalyzed oligomerization side-reactions.

-

Reaction : Stir the mixture at room temperature for 1–2 hours.

-

Isolation : Pour the dark reaction mixture into 50 mL of vigorously stirred crushed ice/water. The sudden change in polarity forces the hydrophobic dicyanovinyl adduct to crash out of solution.

-

Purification : Collect the solid via vacuum filtration, wash with cold water to remove residual piperidine and malononitrile, and recrystallize from hot ethanol to yield analytically pure crystals.

Quantitative Metrics & Reaction Parameters

| Parameter | Protocol A: Thiosemicarbazone | Protocol B: Knoevenagel Adduct |

| Electrophile | 4-Bromo-5-methyl-2-furaldehyde (1.0 eq) | 4-Bromo-5-methyl-2-furaldehyde (1.0 eq) |

| Nucleophile | Thiosemicarbazide (1.1 eq) | Malononitrile (1.1 eq) |

| Solvent | Anhydrous Ethanol | Absolute Ethanol |

| Catalyst | Glacial Acetic Acid (Catalytic, ~0.05 eq) | Piperidine (0.1 eq) |

| Temperature | 80 °C (Reflux) | 20–25 °C (Room Temperature) |

| Reaction Time | 2 – 4 hours | 1 – 2 hours |

| Expected Yield | 85 – 92% | 80 – 88% |

| Validation (NMR) | Imine proton (CH=N) at | Alkene proton (C=CH) at |

References

-

Title : 2-Furancarboxaldehyde, 4-bromo-5-methyl- | C6H5BrO2 | CID 641474 - PubChem Source : nih.gov URL :[Link]

- Source: google.

-

Title : Pronounced effects on switching efficiency of diarylcycloalkenes upon cycloalkene ring contraction Source : researchgate.net URL :[Link]

Sources

Application Notes and Protocols for Brominated Furans in Medicinal Chemistry

Prepared by: A Senior Application Scientist

Introduction: The Strategic Role of Bromine in Furan-Based Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing molecules that interact with biological targets.[3] The strategic introduction of a bromine atom onto the furan or a related benzofuran nucleus dramatically expands its utility in drug discovery. Bromination accomplishes several key objectives:

-

Modulation of Physicochemical Properties: The bromine atom increases lipophilicity, which can enhance membrane permeability and oral absorption. Its electronegativity and size can also influence the overall electronic profile and conformation of the molecule, fine-tuning its interaction with a target protein.

-

Metabolic Blocking: A bromine atom can be placed at a site susceptible to metabolic oxidation, thereby blocking this pathway and increasing the compound's half-life.

-

A Versatile Synthetic Handle: Most critically, the carbon-bromine bond serves as an exceptional anchor point for post-synthetic modification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Negishi), allowing for the rapid generation of diverse compound libraries from a single brominated intermediate.[4][5] This capacity to build molecular complexity is a cornerstone of modern medicinal chemistry.

This guide provides an in-depth exploration of the applications of brominated furans, focusing on key therapeutic areas and providing validated protocols for their synthesis and evaluation.

Section 1: Brominated Furanones as Potent Anti-Biofilm Agents

Bacterial biofilms represent a significant clinical challenge, as they confer increased resistance to conventional antibiotics.[6] Brominated furanones, originally discovered in the marine alga Delisea pulchra, have emerged as powerful inhibitors of biofilm formation across a range of pathogens, including Salmonella and Pseudomonas aeruginosa.[6][7]

Mechanism of Action: Quorum Sensing Inhibition

Many bacteria coordinate collective behaviors like biofilm formation through a cell-to-cell communication system known as quorum sensing (QS).[6] Brominated furanones act as anti-virulence agents by interfering with these QS signaling pathways, often without being bactericidal.[7] This is a highly attractive therapeutic strategy as it is less likely to impose the selective pressure that drives antibiotic resistance. The furanone structure mimics the natural bacterial signaling molecules (acyl-homoserine lactones or AHLs), allowing them to competitively inhibit the signal receptors.[1]

Caption: Fig. 1: Mechanism of Quorum Sensing Inhibition.

Structure-Activity Relationship (SAR) and Data

Studies on a focused library of brominated furanones against Salmonella enterica revealed key structural features for activity. The presence of the (Z)-4-bromo-5-(bromomethylene) core is critical, and anti-biofilm potency is modulated by the length of the alkyl chain at the C-3 position.[6]

Table 1: Anti-Biofilm Activity of Brominated Furanones against S. enterica [6]

| Compound ID | C-3 Alkyl Chain | IC₅₀ for Biofilm Inhibition (µM) |

| Fur-5 | Ethyl (C2) | 1.8 |

| Fur-6 | Propyl (C3) | 1.1 |

| Fur-7 | Butyl (C4) | 0.9 |

| Fur-8 | Pentyl (C5) | 1.0 |

| Fur-9 | Hexyl (C6) | 1.1 |

Data synthesized from results reported by Janssens et al.[6]

Protocol 1: Synthesis of (Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (Fur-7)

This protocol is adapted from established methods for synthesizing brominated furanones. The rationale is a stepwise construction of the furanone core followed by a specific bromination step that yields the active Z-isomer.

Materials:

-

3-Oxoheptanoic acid

-

Dibromomethane (CH₂Br₂)

-

Sodium hydride (NaH)

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Furanone Core Synthesis. In a flame-dried, three-neck flask under an argon atmosphere, dissolve 3-oxoheptanoic acid (1 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath. Add sodium hydride (2.2 eq.) portion-wise. Causality Note: NaH acts as a strong base to deprotonate both the carboxylic acid and the α-carbon, forming a dianion necessary for the subsequent cyclization.

-

After stirring for 30 minutes at 0 °C, add dibromomethane (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield 3-butyl-2(5H)-furanone.

-

Step 2: Bromination. Dissolve the 3-butyl-2(5H)-furanone (1 eq.) and N-Bromosuccinimide (2.5 eq.) in anhydrous DCM.

-

Add triphenylphosphine (2.5 eq.) portion-wise at 0 °C. Causality Note: PPh₃ and NBS form a brominating species in situ. This combination allows for a controlled bromination at the 4- and exocyclic 5-positions.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the target compound, Fur-7. Confirm structure and stereochemistry by ¹H NMR and ¹³C NMR spectroscopy.

Section 2: Brominated Furans as Versatile Intermediates in Oncology

The strategic placement of a bromine atom on a furan or benzofuran scaffold is a powerful tactic in the development of anticancer agents. Halogenated benzofuran derivatives have demonstrated significant and selective cytotoxicity against various cancer cell lines.[8][9] The bromine atom not only contributes directly to the pharmacophore but also serves as a crucial synthetic handle for creating analogues via cross-coupling chemistry.[5]

Application: Building Blocks for Potent Cytotoxic Agents

A prime example is the use of 2-bromobenzofurans as precursors for complex molecules.[5] The bromine at the 2-position is readily displaced or coupled, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This approach enables a systematic exploration of the chemical space around the benzofuran core to optimize anticancer activity. For instance, the presence of a bromine atom on a methyl group attached to the 3-position of the benzofuran ring led to a compound with remarkable cytotoxic activity against leukemia cells (IC₅₀ = 0.1 µM).[9]

Caption: Fig. 2: Synthetic workflow using bromofurans.

Data on Brominated Benzofuran Cytotoxicity

The substitution pattern on the benzofuran ring is critical for determining cytotoxic potency and selectivity.

Table 2: Cytotoxic Activity of Brominated Benzofuran Derivatives [8][9]

| Compound Class | Key Structural Feature | Cancer Cell Line | IC₅₀ (µM) |

| Bromomethyl-benzofuran | 3-(Bromomethyl) at C-3 | K562 (Leukemia) | 5.0 |

| Bromomethyl-benzofuran | 3-(Bromomethyl) at C-3 | HL60 (Leukemia) | 0.1 |

| Bromo-ester benzofuran | Ester at C-2, Br at C-5 | K562 (Leukemia) | 12.0 |

| Bromo-acetyl benzofuran | Acetyl at C-2, Br at C-5 | HeLa (Cervical) | 18.0 |

Data synthesized from reports by Stompor et al. and Gac-Jener et al.[8][9]

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(4-Bromophenyl)furan-2-carboxamide

This protocol demonstrates the power of using a brominated furan derivative as a scaffold for diversification, adapted from a validated procedure.[10] The rationale is to use a palladium catalyst to couple the C-Br bond with a boronic acid, forming a new C-C bond and a more complex biaryl structure.

Materials:

-

N-(4-bromophenyl)furan-2-carboxamide (starting material)

-

Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.)

-

Tricyclohexylphosphine (PCy₃) (0.1 eq.)

-

Potassium Phosphate (K₃PO₄) (2.0 eq.)

-

Anhydrous 1,4-Dioxane

-

Water (degassed)

Procedure:

-

Reaction Setup. To a flame-dried Schlenk flask, add N-(4-bromophenyl)furan-2-carboxamide (1 eq.), the desired phenylboronic acid (1.5 eq.), and potassium phosphate (2.0 eq.).

-

Evacuate and backfill the flask with argon three times. Causality Note: This is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the Pd(0) catalyst.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.05 eq.) and PCy₃ (0.1 eq.) in anhydrous dioxane to form the catalyst solution.

-

Add the catalyst solution to the Schlenk flask, followed by additional anhydrous dioxane and degassed water to create a 10:1 dioxane/water solvent system.

-

Reaction Execution. Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification. After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired N-(4'-substituted-[1,1'-biphenyl]-4-yl)furan-2-carboxamide product. Confirm the structure by NMR and mass spectrometry.

Section 3: Brominated Furans in Anti-Inflammatory Drug Design

Chronic inflammation is a key driver of many diseases. The furanone scaffold has been explored for the development of novel anti-inflammatory agents, some of which exhibit selectivity for cyclooxygenase-2 (COX-2) over COX-1, a desirable profile for reducing gastrointestinal side effects.[11]

Structure-Activity Relationship (SAR) for COX Inhibition

For 3-arylidene-2(3H)-furanones, the substitution on the arylidene (benzylidene) ring plays a crucial role in determining anti-inflammatory activity. A clear trend has been observed where the presence of electron-withdrawing groups, such as halogens (Cl, F, Br), enhances the inhibitory effect.[11] This suggests that the electronic properties of this ring are important for binding within the COX enzyme active site. For example, a 2,6-dichlorobenzylidene derivative showed significantly higher activity (80.98% edema inhibition) compared to the unsubstituted parent compound.[11] While bromine-specific examples are less detailed in this series, the principle of using electron-withdrawing halogens is well-established.

Section 4: Emerging Applications

The utility of brominated furans extends beyond the major therapeutic areas.

-

Neuroprotection: While direct studies on brominated furans for neuroprotection are nascent, the broader class of furan-containing compounds is being actively investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] They exhibit antioxidant and anti-inflammatory properties crucial for combating neuroinflammation.[13] Brominated 2-arylbenzo[b]furans serve as key intermediates for compounds that have shown neuroprotective effects in vitro and in animal models.[14] The bromine atom provides the synthetic access needed to build molecules that can cross the blood-brain barrier and interact with CNS targets.

-

Insecticidal Agents: The furan ring is a critical pharmacophore in some natural insecticidal compounds like fraxinellone. Selective bromination of the furan moiety in these natural products has been shown to produce derivatives with enhanced insecticidal activity against agricultural pests.[15][16]

Conclusion

Brominated furans are not merely analogues of their non-halogenated parents; they are a distinct class of highly versatile molecules in medicinal chemistry. The bromine atom acts as a powerful modulator of biological activity and, more importantly, as a linchpin for synthetic diversification. From inhibiting bacterial communication to providing scaffolds for potent anticancer and neuroprotective agents, the strategic application of bromination unlocks immense potential in the furan chemical space. The protocols and data presented here provide a robust framework for researchers to harness these unique building blocks in the pursuit of novel therapeutics.

References

-

Janssens, J. C. A., Steenackers, H., Robijns, S., Gellens, E., Levin, J., Zhao, H., ... & De Vos, D. E. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639–6648. [Link]

-

Nivrutti, M. A. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 1-25. [Link]

-

Asnaashari, S., Dastmalchi, S., Jafari, E., & Asgharian, P. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical and Biomedical Research, 6(3), 169-179. [Link]

-

Ali, H., Jabeen, A., Maharjan, R., Nadeem-ul-Haque, M., Aamra, H., Nazir, S., ... & Shaheen, F. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6030. [Link]

-

Reyes-Gutiérrez, P. E., & Rivera, G. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1269. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

-

Der Pharma Chemica. (2012). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 4(2), 682-697. [Link]

-

Gac-Jener, B., Ulatowska, J., Stompor, M., & Huczyński, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1544. [Link]

-

Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2009). 3-Arylidene-5-(4-isobutylphenyl)-2(3H)-furanones: a new series of anti-inflammatory and analgesic compounds having antimicrobial activity. Acta Pharmaceutica, 59(4), 415-430. [Link]

-

Kumar, A., Kumari, P., & Kumar, V. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Chemistry & Biodiversity, 21(3), e202301548. [Link]

-

Reyes-Gutiérrez, P. E., & Rivera, G. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1269. [Link]

-

Dong, Q. M., Dong, S., Shen, C., Cao, Q. H., Song, M. Y., He, Q. R., ... & Gao, J. M. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8387. [Link]

-

Dong, Q. M., Dong, S., Shen, C., Cao, Q. H., Song, M. Y., He, Q. R., ... & Gao, J. M. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8387. [Link]

-

Sperry, J., & Wright, D. L. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 89(2), 1276–1285. [Link]

-

Pérez-Pérez, F. I., Chávez-Jacobo, V. M., Ibarra-Armenta, J. A., Castillo-Juárez, I., García-Contreras, R., & Álvarez-Cisneros, C. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 23(15), 8540. [Link]

-

Borges, A., Saavedra, M. J., & Simões, M. (2015). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Journal of Applied Microbiology, 119(2), 356-366. [Link]

-

Rehman, S. U., Abbasi, M. A., Hassan, M., Ali, A., Raza, H., Afzal, S., ... & Seo, S. Y. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4381. [Link]

-

Stompor, M., Gac-Jener, B., Ulatowska, J., & Huczyński, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. [Link]

-

Wang, C., Ma, C., Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 18(9), 882-891. [Link]

-

Legler, J., & Brouwer, A. (2011). Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. Environmental Health Perspectives, 119(7), 901-908. [Link]

-

Thatcher, G. R. J., & Reynolds, J. D. (2018). Furoxans (Oxadiazole-4 N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory. Journal of Medicinal Chemistry, 61(10), 4446-4460. [Link]

-

Procter, D. J., & Jones, A. J. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2545–2549. [Link]

-

Kim, H., Park, H., & Lee, K. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry, 60(10), 4245–4256. [Link]

-

Singh, A., Kumar, A., & Sharma, P. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry. [Link]

-

Singh, A., Kumar, A., & Sharma, P. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 3. ijabbr.com [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-methylfuran-2-carbaldehyde